

# Technical Guide: 3-(m-Tolyl)prop-2-en-1-amine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 2-Propen-1-amine, 3-(3-methylphenyl)-  
**Cat. No.:** B15097137

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## Physicochemical Core & Synthetic Architecture

### Part 1: Executive Summary & Molecular Identity

3-(m-tolyl)prop-2-en-1-amine (also known as m-methylcinnamylamine) is a functionalized allylic amine serving as a high-value pharmacophore in medicinal chemistry. Structurally, it consists of a meta-substituted toluene ring conjugated to an allylamine tail. This specific substitution pattern (

-methyl) modulates lipophilicity and steric bulk without significantly altering the electronic character of the aromatic system, making it an ideal probe for Structure-Activity Relationship (SAR) studies in antifungal and CNS-active drug programs.

### Molecular Specifications

Property	Specification
IUPAC Name	(E)-3-(3-methylphenyl)prop-2-en-1-amine
CAS Registry Number	Not widely listed; Analogous to 104774-85-8 (saturated)
Molecular Formula	
Molecular Weight	147.22 g/mol
Exact Mass	147.1048 Da
Physical State	Pale yellow oil (free base); White solid (HCl salt)
Predicted LogP	2.15 ± 0.3
pKa (Conjugate Acid)	~9.6 (Typical for primary allylic amines)
Topological Polar Surface Area	26.02 Å <sup>2</sup>

## Part 2: Synthetic Architecture

Synthesis of 3-(m-tolyl)prop-2-en-1-amine requires stereoselective control to favor the bioactive (

)-isomer. Two primary methodologies are recommended: the Heck Coupling (Direct) for modularity and the Reductive Amination (Scalable) for bulk preparation.

### Method A: Palladium-Catalyzed Heck Coupling (Direct)

This method allows for the direct coupling of unprotected allylamine with aryl halides, avoiding protection/deprotection steps.

- Precursors: 3-Iodotoluene, Allylamine.
  - Catalyst System: Pd(OAc)<sub>2</sub>, Phosphine Ligand (e.g., TPP or specialized MPAA ligands for C-H activation).
  - Conditions: 80°C, DMF/DMAc, Base (
- or

).

Protocol:

- Charge: In a flame-dried Schlenk tube, dissolve 3-iodotoluene (1.0 equiv) and Pd(OAc)<sub>2</sub> (5 mol%) in anhydrous DMF.
- Addition: Add allylamine (2.0 equiv) and triethylamine (2.5 equiv) under inert argon atmosphere.
- Reaction: Heat to 80°C for 12 hours. Monitor conversion via TLC (eluent: 10% MeOH in DCM).
- Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF.
- Purification: Isolate the amine via acid-base extraction (extract into 1M HCl, basify aqueous layer, extract back into DCM) or column chromatography (DCM:MeOH:NH<sub>4</sub>OH).

## Method B: Reductive Amination of Cinnamaldehyde Derivatives

This method is preferred for industrial scaling due to lower catalyst costs.

- Step 1 (Aldol Condensation): Reaction of 3-methylbenzaldehyde with acetaldehyde (basic conditions) yields 3-(m-tolyl)acrylaldehyde.
- Step 2 (Reductive Amination): The aldehyde is treated with ammonia (or ammonium acetate) and a reducing agent (

or

).

## Part 3: Mechanism of Action & Therapeutic Utility

The 3-(m-tolyl)prop-2-en-1-amine scaffold acts as a bioisostere for the cinnamyl moiety found in squalene epoxidase inhibitors.

### 1. Antifungal Pathway (Ergosterol Inhibition)

The allylamine motif mimics the transition state of squalene, binding to the catalytic site of Squalene Epoxidase (SQLE). The

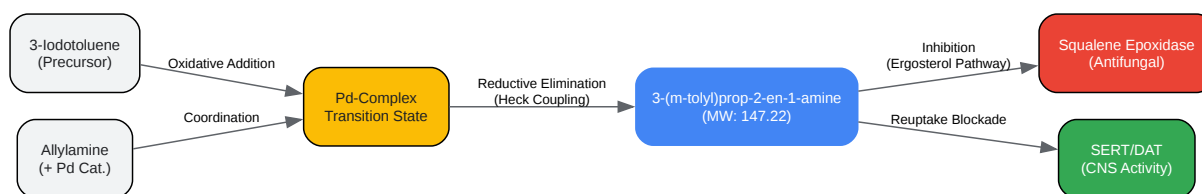
-methyl group provides steric occlusion that can enhance selectivity against fungal isoforms over mammalian enzymes.

## 2. CNS Activity (Monoamine Transporters)

Substituted cinnamylamines serve as precursors to SSRI/SNRI analogs. The allylic double bond restricts conformational freedom, locking the amine pharmacophore into a position favorable for binding to the Serotonin Transporter (SERT).

### Visualization: Synthesis & Biological Logic

The following diagram illustrates the synthetic pathway and the downstream biological targets of the scaffold.



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Figure 1: Synthetic pathway via Heck coupling and downstream pharmacological targets.

## Part 4: Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound for biological testing, the following analytical signatures must be verified.

Technique	Expected Signature
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 6.3-6.5 ppm: Doublet of triplets (Vinyl H, -position). δ 3.4 ppm: Doublet (Allylic). δ 2.3 ppm: Singlet (Methyl group on ring).
Mass Spectrometry	[M+H] <sup>+</sup> = 148.23. Fragmentation often shows loss of (M-17) and tropylium ion formation (91).
HPLC Purity	>95% (AUC) required for biological assays.

## References

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- Kon, Y., et al. (2019).[2] Dehydrative Allylation of Allyl Alcohol with Amines. Synlett.

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## Sources

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